![molecular formula C6H10N4 B569905 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 886886-04-0](/img/structure/B569905.png)
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Beschreibung
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS# 886886-04-0) is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyrazine ring. Its molecular formula is C₆H₁₀N₄, with a molecular weight of 138.17 g/mol . The compound is commercially available as a hydrochloride salt and serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its structure allows for versatile derivatization, enabling the exploration of diverse pharmacological activities.
Eigenschaften
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-5-8-9-6-4-7-2-3-10(5)6/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGHYZWPWNOJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680180 | |
Record name | 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886886-04-0 | |
Record name | 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886886-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Hydrazine-Mediated Cyclization Approach
The cyclization of hydrazine derivatives with pyrazine precursors represents a foundational method for constructing the triazolo-pyrazine core. A modified protocol derived from the synthesis of analogous trifluoromethyl derivatives involves the following steps :
-
Formation of the Pyrazine-Hydrazine Intermediate :
-
Reagents : 2-Chloropyrazine, methylhydrazine, ethanol.
-
Conditions : Reflux at 60–65°C for 12–15 hours under nitrogen.
-
Mechanism : Nucleophilic substitution of chlorine by methylhydrazine, followed by intramolecular cyclization.
-
Yield : 60–70% (HPLC purity: 85–90%).
-
-
Methyl Group Introduction :
-
Reagents : Methyl iodide, sodium hydride.
-
Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 4–6 hours.
-
Mechanism : Alkylation of the triazole nitrogen to install the methyl group.
-
Yield : 75–80% (HPLC purity: 92–95%).
-
Key Optimization Strategies :
-
Solvent Selection : Ethanol enhances cyclization efficiency compared to polar aprotic solvents.
-
Temperature Control : Maintaining reflux temperatures minimizes side reactions such as over-alkylation.
Cyclocondensation with Methyl Nitriles
Cyclocondensation reactions offer a direct route to the triazole ring by leveraging methyl-containing nitriles. This method avoids multi-step alkylation and is scalable for industrial production:
-
Reaction Setup :
-
Reagents : 2-Hydrazinylpyrazine, acetonitrile derivatives (e.g., methyl cyanoacetate).
-
Conditions : Acidic catalysis (e.g., HCl, 80°C, 8–10 hours).
-
-
Mechanism :
-
Nucleophilic attack by hydrazine on the nitrile carbon, followed by cyclodehydration to form the triazole ring.
-
-
Performance Metrics :
-
Yield : 65–75% (HPLC purity: 88–93%).
-
Byproducts : Traces of unreacted nitrile (<5%) and hydrolyzed intermediates.
-
Advantages :
-
Single-pot synthesis reduces purification steps.
-
Compatibility with diverse nitrile precursors for structural diversification.
Palladium-Catalyzed Hydrogenation Method
Hydrogenation plays a dual role in reducing pyrazine rings and enhancing regioselectivity. A protocol adapted from palladium-mediated processes involves :
-
Reduction of Pyrazine to Tetrahydro-Pyrazine :
-
Reagents : 10% Pd/C, hydrogen gas (4–5 bar).
-
Conditions : Ethanol, 25–30°C, 4–6 hours.
-
Yield : 90–95% (HPLC purity: 97–99%).
-
-
Triazole Ring Formation :
-
Reagents : Methyl isocyanate, triethylamine.
-
Conditions : Dichloromethane, 0°C to room temperature, 2–3 hours.
-
Critical Considerations :
-
Catalyst Loading : Higher Pd/C concentrations (15–20%) accelerate reduction but increase costs.
-
Safety : Hydrogenation requires pressurized reactors, necessitating stringent safety protocols.
Acid-Catalyzed Ring-Closure Techniques
Strong acids such as methanesulfonic acid facilitate rapid cyclization, particularly in sterically hindered systems:
-
Procedure :
-
Reagents : Methylhydrazine, 2-chloropyrazine, methanesulfonic acid.
-
Conditions : Chlorobenzene, 100–110°C, 24–48 hours.
-
-
Outcomes :
-
Yield : 70–80% (HPLC purity: 90–94%).
-
Side Reactions : Formation of dimeric byproducts (5–10%) at elevated temperatures.
-
Industrial Relevance :
-
Continuous Flow Systems : Mitigate side reactions by reducing residence time at high temperatures.
-
Cost Efficiency : Methanesulfonic acid is recyclable, lowering waste disposal costs.
Comparative Analysis of Preparation Methods
Method | Yield (%) | Purity (%) | Cost | Scalability |
---|---|---|---|---|
Hydrazine Cyclization | 60–70 | 85–90 | Low | High |
Cyclocondensation | 65–75 | 88–93 | Moderate | Moderate |
Palladium Hydrogenation | 90–95 | 97–99 | High | Low |
Acid-Catalyzed Closure | 70–80 | 90–94 | Low | High |
Key Insights :
-
High-Purity Applications : Palladium-mediated hydrogenation is preferred for pharmaceutical-grade synthesis despite its cost.
-
Large-Scale Production : Acid-catalyzed and hydrazine methods balance yield and cost-effectiveness for industrial use.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methyl group and other positions on the ring system can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have identified 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine as a promising candidate for antimicrobial activity. A series of derivatives were synthesized and evaluated for their effectiveness against various bacterial strains. The compound exhibited significant inhibitory effects on Mycobacterium tuberculosis through its action as an MmpL3 inhibitor. Molecular docking studies suggested that the compound binds effectively to the target site on the enzyme, indicating its potential as a lead compound for tuberculosis treatment .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. In vitro studies demonstrated that it could modulate neurotransmitter systems involved in anxiety and depression. The results indicate that derivatives of this compound may serve as potential anxiolytics or antidepressants by interacting with serotonin and dopamine receptors .
Case Study 1: Synthesis and Evaluation of Antitubercular Activity
A study published in 2024 synthesized several triazolo[4,3-a]pyrazine derivatives and evaluated their antitubercular activity. The findings revealed that compounds containing the 3-methyl group exhibited enhanced activity against Mycobacterium tuberculosis compared to other analogs. This study underscores the importance of structural modifications in enhancing biological activity .
Compound | Activity Against M. tuberculosis | Binding Affinity (kcal/mol) |
---|---|---|
This compound | Significant | -9.5 |
Derivative A | Moderate | -7.8 |
Derivative B | Weak | -6.0 |
Case Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological profile of this compound. Behavioral tests in rodent models indicated that administration of this compound resulted in reduced anxiety-like behavior in elevated plus maze tests. This suggests a potential role in treating anxiety disorders .
Wirkmechanismus
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Triazolo-pyrazine derivatives exhibit significant structural and functional diversity depending on substituents. Below is a detailed comparison with structurally analogous compounds:
Substituent-Based Classification and Properties
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The trifluoromethyl group enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability compared to the methyl analog .
- Solubility : Hydrochloride salts (e.g., 3-trifluoromethyl derivative) exhibit improved aqueous solubility, facilitating formulation .
- Metabolic Stability : Phenyl-substituted derivatives show favorable pharmacokinetics in rats, with sustained receptor occupancy .
Biologische Aktivität
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS Number: 886886-04-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 138.17 g/mol. The structure features a triazole ring fused to a pyrazine moiety, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyrazine class. For instance:
- Mechanism of Action : Some derivatives have been shown to induce apoptosis in cancer cells through pathways involving caspases and the modulation of NF-κB and p53 signaling pathways. For example, a related compound demonstrated increased apoptosis via caspase activation while suppressing NF-κB expression and promoting pro-apoptotic factors like Bax and ROS production .
- Case Study : A study evaluated a series of pyrazolo[1,5-a][1,3,5]triazines for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds exhibited stronger cytotoxicity compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The triazole ring in compounds like this compound has been associated with antimicrobial properties . Research indicates that derivatives can target bacterial infections effectively due to their unique structural features that inhibit bacterial growth without affecting human cells .
Neuroprotective Effects
Emerging evidence suggests that certain derivatives may possess neuroprotective properties , potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells .
Research Findings
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. Various synthetic routes have been explored to produce derivatives with improved efficacy against specific targets.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR (e.g., δ 39.5–150.3 ppm for trifluoromethyl derivatives) confirm regiochemistry and substituent integration .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) and mobile phases like ACN/HO (0.1% HPO) resolve impurities (e.g., oxidation byproducts) with retention times ~2.1 minutes .
- Potentiometric Titration : Quantifies purity (99–101%) using 0.1 M perchloric acid in anhydrous acetic acid .
What are the primary biological activities associated with this compound?
Q. Basic
- Antiviral Activity : Acts as a precursor for pyrrolo[2,3-b]pyridines targeting HIV reverse transcriptase .
- Antimicrobial Efficacy : Derivatives like 7-(4-fluorobenzyl)-3-thioxo analogs show MICs of 12.5 µg/mL against gram-negative bacteria .
- DPP-4 Inhibition : Trifluoromethyl derivatives (e.g., sitagliptin analogs) modulate ROS production in diabetic models, validated via HDCFDA assays .
How can researchers optimize synthetic yields while managing competing reaction pathways?
Advanced
Optimization involves:
- Microwave-Assisted Cyclization : Reduces reaction time from hours to minutes (e.g., 80°C, 20 minutes) .
- Chemoselective Catalysis : Palladium-catalyzed monoarylation ensures terminal nitrogen functionalization, minimizing byproducts .
- Solvent Control : Anhydrous acetic acid suppresses hydrolysis of intermediates during trifluoromethylation .
How should discrepancies between NMR and HPLC purity data be resolved?
Q. Advanced
- Impurity Profiling : Use HPLC-MS to identify oxidation byproducts (e.g., 3,8-dione derivatives) that NMR may overlook .
- Titration Cross-Validation : Compare potentiometric results (uncertainty ≤0.22%) with HPLC to isolate hygroscopicity or solvent retention artifacts .
What structural modifications enhance bioactivity while maintaining metabolic stability?
Q. Advanced
- Trifluoromethylation : Increases lipophilicity (logP +0.5) and bioavailability, as seen in sitagliptin analogs .
- Thioxo Substitution : Enhances antimicrobial potency by promoting hydrogen bonding with bacterial enzymes .
- N7-Alkylation : Aryl groups at position 7 improve CNS permeability but require balancing steric effects .
What strategies mitigate nitrosamine impurities in scaled synthesis?
Q. Advanced
- Process Controls : Limit nitrosating agents (e.g., NO donors) during cyclization.
- HPLC Monitoring : Detect 7-nitroso impurities (e.g., ACI 191425) using C18 columns with ≤0.5% threshold .
How do MIC/MBC values vary across structural analogs?
Q. Basic
- Methyl vs. Trifluoromethyl : Trifluoromethyl derivatives show 4x lower MICs (12.5 vs. 50 µg/mL) against E. coli due to enhanced membrane penetration .
- Thioxo vs. Dione : Thioxo analogs exhibit bactericidal activity (MBCs 25 µg/mL), while dione derivatives are bacteriostatic .
What methods ensure regioselectivity in triazole-pyrazine fusion?
Q. Advanced
- Directing Groups : Use chloro or methoxy substituents to steer cyclization toward the 1,2,4-triazolo[4,3-a] configuration .
- Temperature Gradients : Slow heating (40°C → 100°C) prevents off-pathway dimerization during hydrazide coupling .
How is quantitative determination validated for regulatory compliance?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.